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molecular formula C4H6O2<br>CH2=C(CH3)COOH<br>C4H6O2 B1676352 Methacrylic acid CAS No. 79-41-4

Methacrylic acid

Cat. No. B1676352
M. Wt: 86.09 g/mol
InChI Key: CERQOIWHTDAKMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05824717

Procedure details

Terpolymer derivatives having either acrylate or methacrylate units and benzophenone moieties substituted on the isobutylene/para-methylstyrene/para-bromomethylstyrene were then prepared. A 5000 ml glass-jacketed reaction vessel fitted with an overhead stirrer, a hose connector and septum was purged with nitrogen. At room temperature under nitrogen, the vessel was charged with toluene (2500 ml) and 450 g of the base isobutylenelparamethylstyrene/para-bromomethylstyrene terpolymer above comprising 2.4 total mole percent para-methylstyrene, including 1.10 mole percent para-bromomethylstyrene, and having a Mooney viscosity of 32 (1+8 min., 125° C.). The base terpolymer was dissolved by stirring at room temperature overnight. A tetrabutylammonium salt of acrylic acid (or methacrylic acid) was prepared in a second flask by charging 101.3 ml tetrabutylammonium hydroxide (1.0M in methanol) and 7.3 ml acrylic acid (7.0 ml methacrylic acid) and 4 g of 4-hydroxybenzophenone and 30 ml of methanol to the flask and stirring at room temperature to give a water-white clear solution. This solution was then added to the flask containing the dissolved base terpolymer, at a circulating bath temperature of 83° C. After 45 minutes, the bath temperature was raised to 95° C. and let to run for 7.5 h. Then the bath temperature was lowered to 70° C., and after a 2.5 h period, the reaction was let to cool. The yellowish viscous solution was quenched and washed with 10 ml HCl in 1000 ml deionized water, and subsequently washed with H2O/IPA (70:30) 5 to 6 times. The polymer was isolated by precipitation into 0.1% BHT in isopropanol (IPA) and dried in vacuo for 48 h at 1 mm Hg and 80° C.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
isobutylene para-methylstyrene para-bromomethylstyrene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
tetrabutylammonium hydroxide
Quantity
101.3 mL
Type
reactant
Reaction Step Seven
Quantity
7.3 mL
Type
reactant
Reaction Step Eight
Quantity
4 g
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[C:1]([O-:5])(=[O:4])[CH:2]=[CH2:3].[C:6]([O-])(=O)C(C)=C.C(C1C=CC=CC=1)(=O)C1C=CC=CC=1.CC(=C)C.CC1C=CC(C=C)=CC=1.BrCC1C=CC(C=C)=CC=1.[OH-].C([N+](CCCC)(CCCC)CCCC)CCC.C(O)(=O)C=C.OC1C=CC(C(C2C=CC=CC=2)=O)=CC=1>O.CO>[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[C:1]([OH:5])(=[O:4])[C:2]([CH3:6])=[CH2:3] |f:3.4.5,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)[O-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C1=CC=CC=C1
Step Six
Name
isobutylene para-methylstyrene para-bromomethylstyrene
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)=C.CC1=CC=C(C=C)C=C1.BrCC1=CC=C(C=C)C=C1
Step Seven
Name
tetrabutylammonium hydroxide
Quantity
101.3 mL
Type
reactant
Smiles
[OH-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Eight
Name
Quantity
7.3 mL
Type
reactant
Smiles
C(C=C)(=O)O
Step Nine
Name
Quantity
4 g
Type
reactant
Smiles
OC1=CC=C(C(=O)C2=CC=CC=C2)C=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were then prepared
CUSTOM
Type
CUSTOM
Details
A 5000 ml glass-jacketed reaction vessel fitted with an overhead stirrer
CUSTOM
Type
CUSTOM
Details
a hose connector and septum was purged with nitrogen
ADDITION
Type
ADDITION
Details
At room temperature under nitrogen, the vessel was charged with toluene (2500 ml) and 450 g of the base isobutylenelparamethylstyrene/para-bromomethylstyrene terpolymer
CUSTOM
Type
CUSTOM
Details
a Mooney viscosity of 32 (1+8 min., 125° C.)
Duration
8 min
DISSOLUTION
Type
DISSOLUTION
Details
The base terpolymer was dissolved
STIRRING
Type
STIRRING
Details
stirring at room temperature
ADDITION
Type
ADDITION
Details
This solution was then added to the flask
ADDITION
Type
ADDITION
Details
containing the dissolved base terpolymer
CUSTOM
Type
CUSTOM
Details
temperature of 83° C
WAIT
Type
WAIT
Details
After 45 minutes
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
the bath temperature was raised to 95° C.
WAIT
Type
WAIT
Details
to run for 7.5 h
Duration
7.5 h
CUSTOM
Type
CUSTOM
Details
was lowered to 70° C.
WAIT
Type
WAIT
Details
after a 2.5 h period
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
The yellowish viscous solution was quenched
WASH
Type
WASH
Details
washed with 10 ml HCl in 1000 ml
WASH
Type
WASH
Details
subsequently washed with H2O/IPA (70:30) 5 to 6 times
CUSTOM
Type
CUSTOM
Details
The polymer was isolated by precipitation into 0.1% BHT in isopropanol (IPA)
CUSTOM
Type
CUSTOM
Details
dried in vacuo for 48 h at 1 mm Hg and 80° C.
Duration
48 h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C=C)(=O)O
Name
Type
product
Smiles
C(C(=C)C)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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